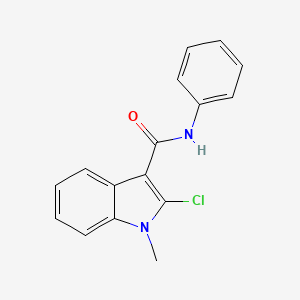

2-chloro-1-methyl-N-phenyl-1H-indole-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-chloro-1-methyl-N-phenyl-1H-indole-3-carboxamide is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. They play a crucial role in cell biology and have been extensively studied for their biological activities .

Vorbereitungsmethoden

The synthesis of 2-chloro-1-methyl-N-phenyl-1H-indole-3-carboxamide typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The specific synthesis of this compound may involve additional steps to introduce the chloro and carboxamide groups. Industrial production methods often utilize optimized reaction conditions and catalysts to improve yield and efficiency .

Analyse Chemischer Reaktionen

2-chloro-1-methyl-N-phenyl-1H-indole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 2-chloro-1-methyl-N-phenyl-1H-indole-3-carboxamide involves its interaction with specific molecular targets. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological pathways. The exact molecular targets and pathways for this compound may vary depending on its specific application .

Vergleich Mit ähnlichen Verbindungen

2-chloro-1-methyl-N-phenyl-1H-indole-3-carboxamide can be compared with other indole derivatives, such as:

1-methyl-1H-indole-3-carboxamide: Lacks the chloro and phenyl groups, which may result in different biological activities.

2-chloro-1H-indole-3-carboxamide: Similar structure but without the methyl and phenyl groups, potentially altering its chemical reactivity and biological properties.

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its properties and applications.

Biologische Aktivität

2-Chloro-1-methyl-N-phenyl-1H-indole-3-carboxamide is an indole derivative that has garnered attention for its diverse biological activities. This compound's unique structure, characterized by a chloro group, a methyl group, and a phenyl group, plays a significant role in its interaction with various biological targets. This article examines its biological activity, synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C_{15}H_{14}ClN_{3}O, with a molecular weight of approximately 284.74 g/mol. The compound belongs to the class of indole-2-carboxamides and exhibits a range of chemical reactivity.

Target Receptors

Research indicates that this compound interacts with several receptors, particularly cannabinoid receptors (CB1 and CB2). Its ability to modulate these receptors suggests potential applications in pain management and other therapeutic areas .

Biological Pathways

The compound is involved in various biochemical pathways that include:

- Anticancer Activity : It has shown promise as an antiproliferative agent against several cancer cell lines, exhibiting GI50 values in the nanomolar range .

- Antitubercular Effects : Preliminary studies indicate significant activity against Mycobacterium tuberculosis, highlighting its potential as an antitubercular agent.

- Anti-inflammatory Properties : Indole derivatives are known for their anti-inflammatory effects, which may be mediated through modulation of cytokine production and immune response.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by structural modifications. SAR studies have shown that:

- The presence of a chloro group at the 2-position enhances receptor binding affinity.

- Substituents on the phenyl ring can alter the pharmacological profile, affecting potency and selectivity for specific targets .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Chloro-N-[2-(2-chlorophenyl)ethyl]-3-ethyl-1H-indole-2-carboxamide | Contains ethyl groups and additional chloro substituents | CB1 receptor activity |

| N-(4-fluorophenyl)-2-chloro-N-methylindole-3-carboxamide | Fluorinated phenyl group; similar carboxamide structure | Anticancer activity |

| 4-(N,N-dimethylamino)-N-(phenyl)-indole-3-carboxamide | Dimethylamino group instead of chloro; altered pharmacophore | Potential neuroprotective effects |

This table illustrates how variations in substituents can lead to different biological activities, emphasizing the importance of structural modifications in drug design.

Case Studies and Research Findings

Recent studies have evaluated the biological properties of this compound:

- Antiproliferative Activity : A study demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines, with some derivatives showing enhanced activity compared to standard treatments .

- Cannabinoid Receptor Modulation : Interaction studies revealed that it acts as an allosteric modulator at cannabinoid receptors, which could have implications for developing treatments for pain and neurological disorders.

- Antitubercular Properties : Research indicated that this compound has promising activity against tuberculosis, suggesting its potential as a new therapeutic agent in combating resistant strains .

Eigenschaften

IUPAC Name |

2-chloro-1-methyl-N-phenylindole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O/c1-19-13-10-6-5-9-12(13)14(15(19)17)16(20)18-11-7-3-2-4-8-11/h2-10H,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZXCKHSAQWRMSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C1Cl)C(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.